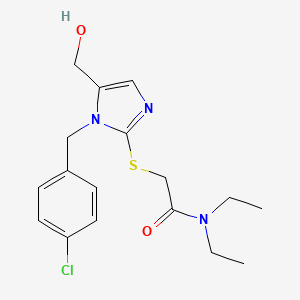

![molecular formula C15H17NO4S B2547167 苯并[d][1,3]二噁唑-5-基(1-氧杂-4-硫杂-8-氮杂螺[4.5]癸-8-基)甲酮 CAS No. 1351588-73-2](/img/structure/B2547167.png)

苯并[d][1,3]二噁唑-5-基(1-氧杂-4-硫杂-8-氮杂螺[4.5]癸-8-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

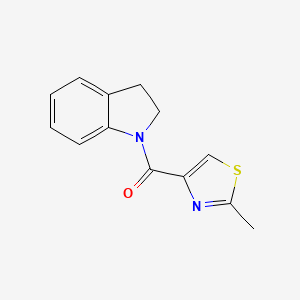

“Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity against various cancer cell lines . The compound’s structure includes a 1,3-benzodioxol-5-yl moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The crude product is typically purified by column chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a 1,3-benzodioxol-5-yl moiety and a 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl moiety . The exact structure would depend on the specific synthesis process and the conditions under which the compound is analyzed.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The compound has a molecular weight of 370.3527 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone”:

Anticancer Research

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has shown significant potential in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

This compound has been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents . Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, leading to the death of the pathogens.

COX-2 Inhibition

Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By inhibiting COX-2, this compound can potentially be used to develop new anti-inflammatory and analgesic drugs . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

In addition to its general anticancer properties, this compound has been specifically evaluated for its antitumor activity. It has shown potent growth inhibition against HeLa, A549, and MCF-7 cell lines . The compound induces apoptosis and causes cell cycle arrest in these tumor cells, highlighting its potential as a targeted antitumor agent.

Vasodilatory Effects

Recent studies have indicated that Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exhibits vasodilatory effects, which can be beneficial in treating cardiovascular diseases . By relaxing blood vessels, it helps to lower blood pressure and improve blood flow, making it a potential candidate for the development of new cardiovascular drugs.

Inotropic Effects

This compound has also been found to have positive inotropic effects, meaning it can increase the strength of heart muscle contractions . This property is valuable in the treatment of heart failure and other cardiac conditions where enhanced cardiac output is needed.

Neuroprotective Applications

Research has shown that Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for the development of neuroprotective therapies.

Antioxidant Properties

Finally, this compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This application is relevant for a wide range of diseases where oxidative stress plays a key role, including cancer, cardiovascular diseases, and neurodegenerative disorders.

These diverse applications highlight the potential of Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone in various fields of scientific research and drug development.

Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-indoles Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines Synthesis and characterization of novel benzo[d][1,3]dioxole

作用机制

While the exact mechanism of action of this specific compound is not clear from the available information, related compounds have been found to have anticancer activity. For example, one study found that a related compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

安全和危害

属性

IUPAC Name |

1,3-benzodioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(11-1-2-12-13(9-11)19-10-18-12)16-5-3-15(4-6-16)20-7-8-21-15/h1-2,9H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBMAJOYSBZARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

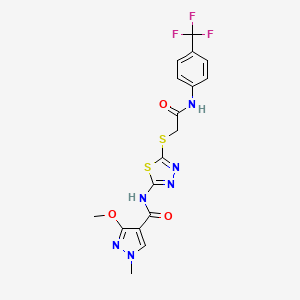

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)

![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)